molecular formula C9H15ClN4O B2831335 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride CAS No. 2093702-63-5

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride

Cat. No.: B2831335
CAS No.: 2093702-63-5
M. Wt: 230.7
InChI Key: PTFJXTKNLDBWHJ-UHFFFAOYSA-N
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Description

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry. Piperidine is a six-membered heterocyclic amine, and pyrazole is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Such as piperidine-4-carboxamide and piperidine-3-carboxamide.

    Pyrazole derivatives: Such as 1H-pyrazole-4-carboxamide and 3,5-dimethylpyrazole.

Uniqueness

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride is unique due to the combination of the piperidine and pyrazole rings, which confer distinct pharmacological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

5-piperidin-3-yl-1H-pyrazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c10-9(14)7-5-12-13-8(7)6-2-1-3-11-4-6;/h5-6,11H,1-4H2,(H2,10,14)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFJXTKNLDBWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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